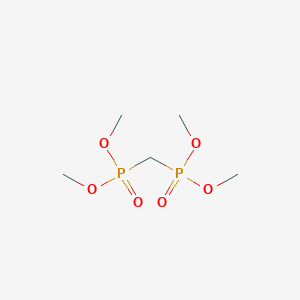
Ácido α-(metoxímino)furano-2-acético
Descripción general
Descripción
2-(Furan-2-yl)-2-(methoxyimino)acetic Acid is an intermediate in the synthesis of Cephalosporin derivatives.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Los derivados del ácido α-(metoxímino)furano-2-acético han sido reconocidos por sus potentes propiedades antibacterianas. Son particularmente efectivos contra bacterias Gram-positivas y Gram-negativas . El núcleo furano, que es parte de este compuesto, es una estructura crítica en la química medicinal, lo que lleva al desarrollo de nuevos fármacos para combatir la resistencia microbiana.
Aplicaciones Antifúngicas
El anillo furano también está asociado con la actividad antifúngica. Los compuestos que contienen la parte furano, como el ácido α-(metoxímino)furano-2-acético, pueden sintetizarse para crear nuevos agentes antifúngicos que ofrecen tratamientos alternativos a los medicamentos existentes, lo cual es crucial dado el problema creciente de las cepas fúngicas resistentes a los medicamentos .
Antiinflamatorio y Analgésico
La investigación ha indicado que los derivados del furano exhiben efectos antiinflamatorios y analgésicos. Esto hace que el ácido α-(metoxímino)furano-2-acético sea un candidato para el desarrollo de nuevos medicamentos antiinflamatorios y para el alivio del dolor, potencialmente con menos efectos secundarios que las opciones actuales .
Investigación Antitumoral
El núcleo furano es un componente de varios agentes anticancerígenos. Los derivados del ácido α-(metoxímino)furano-2-acético se pueden explorar por su uso potencial en el tratamiento del cáncer, particularmente en el diseño de medicamentos que se dirigen a células cancerosas específicas mientras se minimiza el daño a las células sanas .
Productos Químicos Agrícolas
Los derivados del furano se utilizan en la síntesis de agroquímicos. El ácido α-(metoxímino)furano-2-acético podría utilizarse en la creación de nuevos pesticidas o herbicidas que sean más efectivos y ecológicos, contribuyendo a prácticas agrícolas sostenibles .
Síntesis Orgánica
En química orgánica, el ácido α-(metoxímino)furano-2-acético sirve como bloque de construcción para sintetizar varios compuestos orgánicos. Su reactividad puede aprovecharse para crear moléculas complejas con propiedades específicas deseadas para su uso en diferentes aplicaciones químicas .
Ciencia de Materiales
El anillo furano es integral para el desarrollo de nuevos materiales. El ácido α-(metoxímino)furano-2-acético podría utilizarse en la producción de resinas y polímeros con características únicas, como mayor durabilidad o biodegradabilidad .
Desarrollo Farmacéutico
Más allá de sus aplicaciones terapéuticas directas, el ácido α-(metoxímino)furano-2-acético se puede utilizar en la investigación farmacéutica para desarrollar sistemas de administración de fármacos que mejoren la eficacia y reduzcan la toxicidad de los fármacos existentes .
Direcciones Futuras
The current conventional chemical synthesis of alpha-(Methoxyimino)furan-2-acetic acid shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. For instance, a biocatalyst has been used to replace the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . This route provides a promising alternative for the low-cost and green production of alpha-(Methoxyimino)furan-2-acetic acid on an industrial scale .
Mecanismo De Acción
Target of Action
Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA), is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of cefuroxime, and by extension alpha-(Methoxyimino)furan-2-acetic acid, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
Mode of Action
The compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell-wall assembly is arrested .
Biochemical Pathways
The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme . This alternative route to prepare SMIA from 2-furylhydroxymethylketone (2-FHMK) replaces the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials .
Pharmacokinetics
Cefuroxime, the final product, is known to have good bioavailability and is eliminated by the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a wide range of Gram-positive and Gram-negative bacteria .
Análisis Bioquímico
Biochemical Properties
Alpha-(Methoxyimino)furan-2-acetic acid is synthesized from 2-furylhydroxymethylketone (2-FHMK) using a biocatalyst . This biocatalyst replaces the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . Thiamine diphosphate (ThDP)-dependent enzymes are used in this process .
Molecular Mechanism
The molecular mechanism of action of alpha-(Methoxyimino)furan-2-acetic acid involves its conversion from 2-FHMK by ThDP-dependent enzymes . These enzymes catalyze the synthesis of 2-FHMK, optimizing the process and improving the catalytic efficiency .
Temporal Effects in Laboratory Settings
In a laboratory setting, 63 g L −1 2-FHMK was produced in a 1-L reactor with a 96.2% yield and a 5.25 g L −1 h −1 space-time yield . This indicates that the biocatalytic synthesis of alpha-(Methoxyimino)furan-2-acetic acid from 2-FHMK is efficient and can be sustained over time .
Metabolic Pathways
Alpha-(Methoxyimino)furan-2-acetic acid is involved in the metabolic pathway for the synthesis of cefuroxime . It is synthesized from 2-FHMK, which is produced from furfural and formaldehyde .
Propiedades
IUPAC Name |
2-(furan-2-yl)-2-methoxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCEVIJOQZWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869289 | |
| Record name | (Furan-2-yl)(methoxyimino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65866-86-6 | |
| Record name | α-(Methoxyimino)-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65866-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(methoxyimino)furan-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

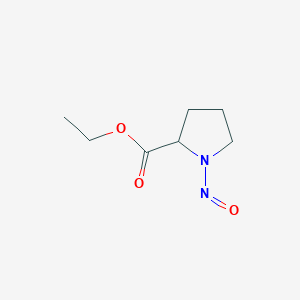
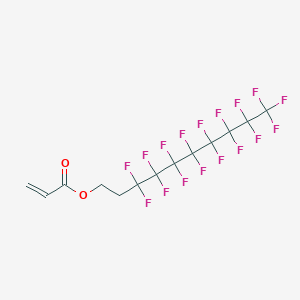
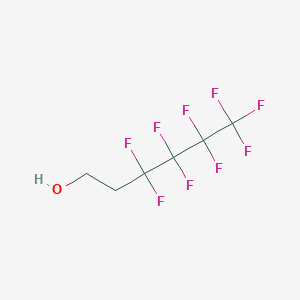


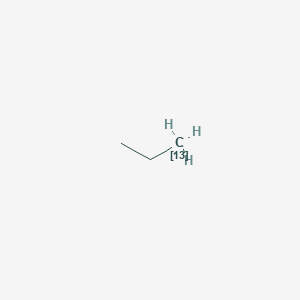
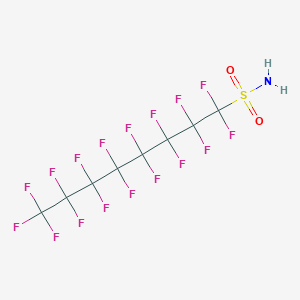
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)


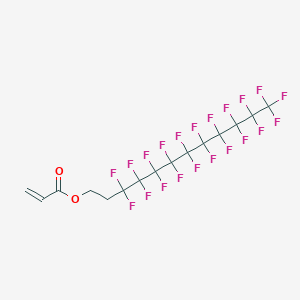
![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
